An In-depth Technical Guide to the Chemical Properties of Cinnoline-4-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of Cinnoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline-4-carboxylic acid, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and drug discovery. Its core structure, a cinnoline ring system, is a key pharmacophore found in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of Cinnoline-4-carboxylic acid, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential role in cellular signaling pathways.
Chemical and Physical Properties
Cinnoline-4-carboxylic acid is a solid, crystalline compound with the chemical formula C₉H₆N₂O₂.[1][2] Its chemical structure features a fused benzene and pyridazine ring, with a carboxylic acid group at the 4-position. This arrangement imparts specific chemical reactivity and potential for biological interactions.
Table 1: Physical and Chemical Properties of Cinnoline-4-carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1][2] |
| Molecular Weight | 174.16 g/mol | [1] |
| CAS Number | 21905-86-2 | [1] |
| Melting Point | 175 °C (decomposes) | [1] |
| Appearance | Powder | [1] |
| IUPAC Name | Cinnoline-4-carboxylic acid |
Spectral Data
The structural features of Cinnoline-4-carboxylic acid can be confirmed through various spectroscopic techniques.
Table 2: Spectral Data for Cinnoline-4-carboxylic Acid
| Technique | Description |
| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. |
| ¹³C NMR | The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the functional groups, notably the carboxylic acid C=O and O-H stretching vibrations. |
Synthesis of Cinnoline-4-carboxylic Acid
The primary method for the synthesis of cinnoline derivatives is the Richter cinnoline synthesis .[3] This reaction typically involves the cyclization of an ortho-alkynyl-substituted diazonium salt.
Experimental Protocol: General Richter Synthesis
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Starting Material: The synthesis would begin with an appropriately substituted ortho-aminoaryl alkyne.
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Diazotization: The amino group is converted to a diazonium salt using a reagent such as sodium nitrite in the presence of a strong acid.
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Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization reaction to form the cinnoline ring system.
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Work-up and Purification: The crude product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Biological Activity
While specific quantitative biological data for Cinnoline-4-carboxylic acid is limited in the public domain, studies on the closely related analog, quinoline-4-carboxylic acid , provide valuable insights into its potential therapeutic activities.
Anticancer Activity
Quinoline-4-carboxylic acid has demonstrated cytotoxic effects against human cancer cell lines.[4]
Table 3: Cytotoxicity of Quinoline-4-carboxylic Acid
| Cell Line | Cancer Type | IC₅₀ | Reference |
| MCF-7 | Breast Cancer | Not specified | [4] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity
Derivatives of quinoline-4-carboxylic acid have been shown to possess anti-inflammatory properties.[4] This suggests that Cinnoline-4-carboxylic acid may also exhibit similar activity, warranting further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
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MCF-7 human breast cancer cell line
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
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Cinnoline-4-carboxylic acid (or quinoline-4-carboxylic acid as a reference) dissolved in dimethyl sulfoxide (DMSO)
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MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
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DMSO
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96-well microplates
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Microplate reader
Procedure:
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Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
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Incubation: Incubate the plate for 48-72 hours under the same conditions.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Signaling Pathway Interactions
Cinnoline derivatives have been identified as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers.
The inhibition of PI3K by cinnoline derivatives would lead to a cascade of downstream effects, ultimately impacting cell survival and proliferation.
Conclusion
Cinnoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. Its chemical properties and synthetic accessibility make it an attractive starting point for the generation of compound libraries for further screening and optimization. The data presented in this guide, including the potential for cytotoxicity against cancer cells and interaction with the PI3K/Akt signaling pathway, underscores the need for continued investigation into the pharmacological potential of this and related cinnoline derivatives. The provided experimental protocols offer a foundation for researchers to explore these avenues and contribute to the advancement of drug discovery.
References
- 1. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
